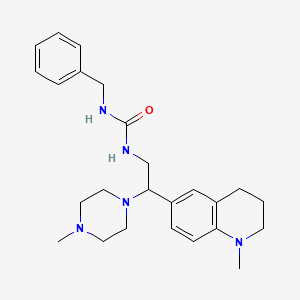

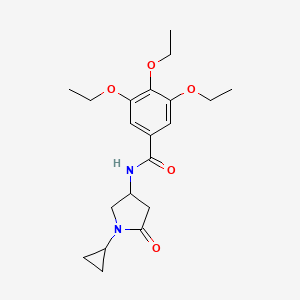

N'-(2-cyanophenyl)-N-ethyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, “N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent .Chemical Reactions Analysis

There are several chemical reactions involving related compounds. For example, “N-(2-Cyanophenyl)chloromethanimidoyl chloride” was found to be an intermediate in a reaction involving 2-isothiocyanatobenzonitrile and sulfuryl chloride or gaseous chlorine . Another compound, “1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas”, were synthesized in a one-pot reaction of “N-(2-cyanophenyl)benzimidoyl isothicyanate” with secondary amines .Scientific Research Applications

I have conducted a search for the scientific research applications of N1-(2-cyanophenyl)-N2-ethyloxalamide, also known as N’-(2-cyanophenyl)-N-ethyloxamide. Here is a summary of the findings, organized into distinct sections:

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic skeletons, such as 3,1-benzothiazine , 1,3,5-benzotriazocine , and quinazoline . These reactions often involve the use of thioamide moieties and can lead to different cyclic products .

Intramolecular Cycloaddition Reactions

N1-(2-cyanophenyl)-N2-ethyloxalamide: is involved in intramolecular cycloaddition reactions, which are crucial for forming complex molecular structures in pharmaceuticals and agrochemicals .

Novel Derivatives Synthesis

Researchers have synthesized a series of novel derivatives from this compound for biological evaluation, which could lead to the development of new drugs or agrochemicals .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets, which is essential for drug design and discovery .

Intramolecular Cyclization

It serves as a precursor for intramolecular cyclization reactions based on its derivatives, which is a practical approach in synthetic organic chemistry .

Biological Processes Study

Drug Delivery Systems Development

MDPI - Synthesis of Heterocyclic Skeletons MDPI - One-Pot Quinazolin-4-ylidenethiourea Synthesis Springer - Synthesis, biological evaluation and molecular docking MDPI - Visible Light-Induced Cascade Smolecule - N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Mechanism of Action

Target of Action

It’s known that similar compounds have been used to prepare benzodiazocines , which are known for their potential action on the central nervous system .

Mode of Action

The mode of action of N1-(2-cyanophenyl)-N2-ethyloxalamide involves a spontaneous intramolecular cycloaddition reaction . This reaction occurs via a regioselective N1 attack at the cyano group . The blocking of this nitrogen by an alkyl group might produce benzothiadiazocines or benzotriazocines .

Biochemical Pathways

The compound is involved in the synthesis of heterocyclic compounds such as triazoles, thiadiazoles, quinazolines, benzothiazines, benzodiazocines, benzotriazocines, and benzothiadiazocines .

Result of Action

Similar compounds have been used to prepare benzodiazocines , which are known for their potential action on the central nervous system .

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-13-10(15)11(16)14-9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLHJZABIVCKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2997665.png)

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B2997670.png)

![[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2997672.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2997673.png)

![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)

![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide](/img/structure/B2997686.png)